N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent functionalization introduces the cyclohexanecarboxamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrroloquinoline core to its oxidized derivatives.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroxylated compounds.
Substitution: Generation of various substituted pyrroloquinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of pyrroloquinolines have been explored for their potential therapeutic effects. This compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: Research into the medicinal applications of this compound is ongoing. It may be investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound can be utilized in the development of new materials and pharmaceuticals. Its unique structure and reactivity make it a versatile tool for innovation.
Mechanism of Action
The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with pyrroloquinolines and exhibit similar biological activities.
Quinolones: Another class of compounds with a similar core structure, known for their antimicrobial properties.
Uniqueness: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide stands out due to its specific substitution pattern and the presence of the cyclohexanecarboxamide group, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is C19H22N4O, with a molecular weight of 350.4 g/mol. It features a fused ring structure that includes nitrogen and oxygen atoms, which contributes to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C19H22N4O |
Molecular Weight | 350.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These targets may include various enzymes and receptors involved in critical signaling pathways.
Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating pathways involved in inflammation and cancer progression. Its structure allows it to fit into active sites of enzymes or bind to receptors, thus influencing their activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against several human cancer cell lines using MTT assays to assess cytotoxicity. Results indicated a dose-dependent inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to its anticancer potential, the compound also shows promise as an anti-inflammatory agent . Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated immune cells.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on pancreatic cancer cells.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values were calculated).
-
Study on Anti-inflammatory Properties :
- Objective : Investigate the effects on cytokine production in macrophages.
- Method : ELISA assays measured levels of TNF-alpha and IL-6 after treatment.
- Results : The compound significantly decreased cytokine levels compared to controls.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16-11-14-10-15(9-13-7-4-8-20(16)17(13)14)19-18(22)12-5-2-1-3-6-12/h9-10,12H,1-8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCDGXQSGLNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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